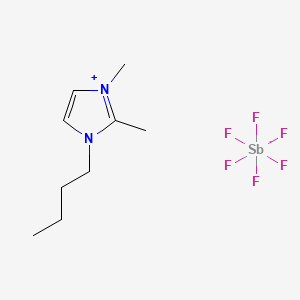
1-Butyl-2,3-dimethylimidazol-3-ium;hexafluoroantimony(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,3-dimethylimidazol-3-ium;hexafluoroantimony(1-) is an ionic liquid known for its unique properties and applications in various fields. It is composed of a 1-butyl-2,3-dimethylimidazolium cation and a hexafluoroantimonate anion. Ionic liquids like this one are characterized by their low volatility, high thermal stability, and ability to dissolve a wide range of substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2,3-dimethylimidazolium hexafluoroantimonate typically involves the following steps:
Formation of 1-butyl-2,3-dimethylimidazolium chloride: This is achieved by reacting 1-butylimidazole with methyl chloride under controlled conditions.
Anion Exchange: The chloride anion is then exchanged with hexafluoroantimonate by reacting 1-butyl-2,3-dimethylimidazolium chloride with antimony pentafluoride in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large reactors to mix and react the starting materials.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure ionic liquid.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2,3-dimethylimidazolium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,3-dimethylimidazolium hexafluoroantimonate has numerous applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: It is employed in electrochemical applications, such as in the development of batteries and capacitors, due to its ionic conductivity and stability.
Wirkmechanismus
The mechanism by which 1-butyl-2,3-dimethylimidazolium hexafluoroantimonate exerts its effects involves its ionic nature. The cation and anion interact with various molecular targets, facilitating reactions through ionic interactions and stabilization of transition states. The pathways involved depend on the specific application, such as catalysis or electrochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-2,3-dimethylimidazolium chloride
- 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
- 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
Uniqueness
1-Butyl-2,3-dimethylimidazolium hexafluoroantimonate is unique due to its specific anion, hexafluoroantimonate, which imparts distinct properties such as higher thermal stability and unique solubility characteristics compared to other ionic liquids with different anions.
Eigenschaften
Molekularformel |
C9H17F6N2Sb |
|---|---|
Molekulargewicht |
389.00 g/mol |
IUPAC-Name |
1-butyl-2,3-dimethylimidazol-3-ium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C9H17N2.6FH.Sb/c1-4-5-6-11-8-7-10(3)9(11)2;;;;;;;/h7-8H,4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI-Schlüssel |
LKYADAGFCXWRCP-UHFFFAOYSA-H |
Kanonische SMILES |
CCCCN1C=C[N+](=C1C)C.F[Sb-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















